1-methyl-1H-pyrazol-4-yl methanesulfonate
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Overview
Description
1-methyl-1H-pyrazol-4-yl methanesulfonate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazol-4-yl methanesulfonate typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazol-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-methyl-1H-pyrazol-4-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazol-4-yl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: This compound is similar in structure but contains an amine group instead of a methanesulfonate group.
4-methyl-1H-pyrazole: This compound has a similar pyrazole ring structure but lacks the methanesulfonate group.
Uniqueness
1-methyl-1H-pyrazol-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in scientific research .
Properties
CAS No. |
1849231-92-0 |
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Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl) methanesulfonate |
InChI |
InChI=1S/C5H8N2O3S/c1-7-4-5(3-6-7)10-11(2,8)9/h3-4H,1-2H3 |
InChI Key |
RRRDDWBXARLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OS(=O)(=O)C |
Purity |
95 |
Origin of Product |
United States |
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